4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-(4,6-dimethyl-2-pyrimidinyl)-N-methyl- typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with 4-aminobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting the enzymatic conversion of pteridine and p-aminobenzoic acid (PABA) to dihydropteroic acid. This inhibition occurs through competition with PABA for binding to dihydrofolate synthetase, an intermediate in the synthesis of tetrahydrofolic acid (THF). This disruption in THF synthesis ultimately inhibits bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
Sulfadiazine: Another sulfonamide antibacterial agent with a similar mechanism of action.
Sulfamerazine: Shares structural similarities and is used for similar antibacterial purposes.
Uniqueness
4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide is unique due to its specific structural configuration, which provides it with distinct pharmacokinetic properties. Its ability to inhibit bacterial growth through the disruption of THF synthesis makes it a valuable antibacterial agent .
Properties
CAS No. |
63826-13-1 |
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Molecular Formula |
C13H16N4O2S |
Molecular Weight |
292.36 g/mol |
IUPAC Name |
4-amino-N-(4,6-dimethylpyrimidin-2-yl)-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H16N4O2S/c1-9-8-10(2)16-13(15-9)17(3)20(18,19)12-6-4-11(14)5-7-12/h4-8H,14H2,1-3H3 |
InChI Key |
FNCVREIVVKCFBS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)N(C)S(=O)(=O)C2=CC=C(C=C2)N)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)S(=O)(=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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